Propicillin

Antimicrobial Resistance Staphylococcus aureus MIC Determination

Researchers needing a penicillin with superior activity against moderately penicillin G-resistant Staphylococcus aureus face limited options. Propicillin (CAS 551-27-9) directly addresses this gap with: - Superior anti-staphylococcal activity (MIC data from clinical isolates) - Rapid oral absorption: peak serum in 0.5-1 h vs. penicillin V/G - High plasma protein binding (~89%) for PK/PD studies - Established clinical benchmark: 86% success in pediatric streptococcal trials Supplied as a high-purity analytical standard. Immediate global shipping.

Molecular Formula C18H22N2O5S
Molecular Weight 378.4 g/mol
CAS No. 551-27-9
Cat. No. B1193900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropicillin
CAS551-27-9
SynonymsBaycillin
Propibay
propicillin
propicillin potassium
propicillin, (2S-(2alpha,5alpha,6beta(R*)))-isomer
propicillin, monopotassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer
propicillin, monopotassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer
propicillin, monosodium salt, (2S-(2alpha,5alpha,6beta))-isome
Molecular FormulaC18H22N2O5S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3
InChIInChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/t11?,12-,13+,16-/m1/s1
InChIKeyHOCWPKXKMNXINF-XQERAMJGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propicillin: Narrow-Spectrum Phenoxypenicillin


Propicillin (CAS 551-27-9), also known as phenoxypropyl penicillin, is a semi-synthetic penicillin belonging to the phenoxypenicillin subclass of beta-lactam antibiotics [1]. This narrow-spectrum antibiotic, introduced in the early 1960s, is structurally analogous to penicillin V (phenoxymethylpenicillin) but features a modified side chain that confers enhanced acid stability, enabling oral administration [1]. Propicillin exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis [2]. While its antibacterial spectrum mirrors that of penicillin G and penicillin V, it is specifically indicated for the treatment of mild to moderate infections caused by susceptible Gram-positive organisms, notably streptococcal infections [1]. Propicillin is not stable against beta-lactamase enzymes and is therefore ineffective against penicillinase-producing bacteria [3].

Spectrum

Narrow-spectrum Gram-positive antibacterial research; active against penicillin-susceptible strains

Formulation

Oral acid-stable phenoxypenicillin; compatible with oral-dosage research models

Limitation

Beta-lactamase susceptible; inactive against penicillinase-producing bacteria

Propicillin: Critical Differentiators from Generics


Generic substitution of propicillin with other phenoxypenicillins or beta-lactams is ill-advised due to quantifiable differences in antibacterial potency, absorption kinetics, protein binding, and clinical efficacy [1]. While propicillin shares a core structure with penicillin V, its unique phenoxypropyl side chain results in a distinct profile: it demonstrates higher activity than penicillin G against moderately penicillin-sensitive Staphylococcus aureus strains [2], yet lower overall potency compared to phenoxymethylpenicillin and phenoxyethylpenicillin [1]. Furthermore, propicillin's rapid and complete oral absorption—outpacing both penicillin V and penicillin G—and its high plasma protein binding (approximately 89%) directly influence its pharmacokinetic behavior and therapeutic utility [3]. Clinical studies reveal statistically significant differences in efficacy compared to alternative agents like clarithromycin for specific indications, underscoring that propicillin is not an interchangeable commodity [4]. These verified differentiators mandate precise scientific selection rather than assumption-based substitution.

Antibacterial profile
Propicillin: reported higher activity than penicillin G against moderately sensitive S. aureus
Phenoxymethylpenicillin or ampicillin may exhibit different S. aureus activity; direct substitution can alter antimicrobial outcomes
Absorption & binding
Rapid oral absorption (peak 0.5–1 h) and high protein binding (~89%)
Other penicillins (e.g., penicillin V, amoxicillin) have different absorption kinetics and protein binding, potentially shifting tissue distribution and free fraction in research models
Clinical endpoint context
Reported endpoint differences vs clarithromycin in pediatric pharyngotonsillitis (p
Comparator response profiles are not interchangeable; research models using macrolide-based protocols may not reflect propicillin’s endpoint characteristics

Propicillin: Quantified Evidence vs. Key Comparators


Activity Against Penicillin-Sensitive S. aureus

In a study of 155 clinical S. aureus isolates, propicillin exhibited higher antibacterial activity than penicillin G specifically against strains that were only moderately sensitive to penicillin G [1]. While ampicillin and amoxicillin demonstrated activity nearly equivalent to penicillin G, propicillin showed a distinct advantage in this moderately sensitive subset [1].

S. aureus activity
Head-to-head
Higher activity than penicillin G against moderately penicillin-sensitive S. aureus strains
Supports antimicrobial susceptibility context for strain-specific research
155 clinical isolates; agar dilution MIC
Antimicrobial Resistance Staphylococcus aureus MIC Determination

Oral Absorption Advantage

Propicillin demonstrates superior oral absorption kinetics compared to both penicillin V and penicillin G [1]. Following oral administration, propicillin is rapidly and completely absorbed, achieving peak serum concentrations within 0.5 to 1 hour, a faster timeframe than its comparators [1]. This rapid absorption is a key differentiator within the phenoxypenicillin class.

Oral absorption
Cross-study
Peak serum concentration at 0.5–1 h
Faster reported absorption than penicillin V and G
Human oral administration, fasting state
Pharmacokinetics Oral Bioavailability Drug Absorption

Plasma Protein Binding Profile

Propicillin exhibits a plasma protein binding rate of approximately 89% [1]. This high degree of binding is a critical pharmacokinetic parameter that influences the drug's volume of distribution and elimination half-life. In elderly patients, the volume of distribution was found to be reduced (average 19.9 L) compared to younger adults (28.7 L), and the distribution coefficient was lower (0.28 vs. 0.42) . These age-related differences highlight the importance of considering propicillin's binding profile in specific patient populations.

Protein binding
Cross-study
~89% bound to plasma proteins
Higher binding than many other penicillins; influences free-fraction modeling
Equilibrium dialysis; age-related distribution differences reported
Pharmacokinetics Protein Binding Drug Distribution

Efficacy in Streptococcal Pharyngotonsillitis

In a randomized, comparative clinical trial involving 189 culture-positive children with streptococcal pharyngotonsillitis, propicillin (25,000 U/kg/day for 10 days) was compared to clarithromycin (15 mg/kg/day for 10 days) [1]. Propicillin achieved clinical success in 86% of patients and bacteriological success in 82%, compared to 95% and 92% for clarithromycin, respectively [1]. Statistically significant differences in the resolution of clinical signs (dysphagia, pharyngeal erythema, exudate) at 48 hours were observed in favor of clarithromycin (p < 0.00001 for each) [1].

Pharyngotonsillitis endpoint
Head-to-head
Clinical success 86% vs clarithromycin 95%; early symptom resolution p
Reported endpoint context; not for direct substitution
189 children, 10-day treatment; culture-positive streptococcal pharyngotonsillitis
Acid stability
Class-level inference
Stable in gastric acid; acid-resistant phenoxypenicillin
Supports oral formulation research fit
Penicillin G is acid-labile and requires parenteral administration
Antibacterial spectrum
Head-to-head
Ranked 5th of 6 penicillins against E. coli growth inhibition
Establishes activity hierarchy; lower potency than phenoxymethylpenicillin
In vitro growth inhibition ranking
Clinical Trial Streptococcal Pharyngitis Comparative Efficacy

Acid Stability for Oral Use

Propicillin is characterized by its acid resistance, a property that distinguishes it from penicillin G (benzylpenicillin), which is acid-labile and degraded in the stomach, thus requiring parenteral administration [1]. Propicillin's stability in acidic environments allows for effective oral administration as a potassium salt [2]. This acid stability is a hallmark of the phenoxypenicillin subclass, which includes penicillin V and phenethicillin [1].

Acid stability
Class-level inference
Stable in gastric acid; acid-resistant phenoxypenicillin
Supports oral formulation research fit
Penicillin G is acid-labile and requires parenteral administration
Acid Stability Oral Formulation Gastrointestinal Absorption

Comparative Antibacterial Spectrum

Despite its acid stability and oral absorption advantages, propicillin's overall antibacterial activity is inferior to that of phenoxymethylpenicillin (penicillin V) and phenoxyethylpenicillin [1]. A quantitative comparison against Escherichia coli showed that propicillin ranked lower in growth inhibition effectiveness compared to benzylpenicillin, phenoxymethylpenicillin, and phenethicillin [2]. This inferiority is a well-documented class characteristic that limits its use to milder infections caused by highly susceptible organisms.

Antibacterial spectrum
Head-to-head
Ranked 5th of 6 penicillins against E. coli growth inhibition
Establishes activity hierarchy; lower potency than phenoxymethylpenicillin
In vitro growth inhibition ranking
Antibacterial Spectrum Phenoxypenicillin Comparative Microbiology

Propicillin: Research & Clinical Applications


Therapy for Penicillin-Sensitive S. aureus

Based on direct comparative evidence showing propicillin's superior activity against S. aureus strains with moderate sensitivity to penicillin G [1], this compound is a scientifically sound choice for research or clinical protocols focused on infections where penicillin G may be suboptimal. Its use in this niche is supported by MIC data from clinical isolates.

Outpatient Streptococcal Infection Management

Propicillin's quantified faster oral absorption (peak serum levels in 0.5-1 hour) compared to penicillin V and G [1] makes it a rational selection for scenarios requiring rapid attainment of therapeutic concentrations following oral dosing. This is particularly relevant for acute, mild-to-moderate streptococcal pharyngitis or skin infections in outpatient settings where parenteral administration is impractical.

Pharmacokinetic Modeling in Geriatric Populations

Propicillin's high plasma protein binding (~89%) [1] and its altered volume of distribution in elderly patients (19.9 L vs. 28.7 L in younger adults) make it a valuable model compound for research into age-related changes in beta-lactam pharmacokinetics. It can be used to study the impact of protein binding on drug distribution and elimination in geriatric pharmacology.

Clinical Trial Comparator Arm

The randomized trial data comparing propicillin (86% clinical success) to clarithromycin (95% clinical success) in pediatric streptococcal pharyngotonsillitis [1] provides a robust, quantified benchmark. Propicillin can serve as a well-characterized active comparator in clinical trials evaluating new oral antibiotics for upper respiratory tract infections, offering a historical efficacy baseline.

Application
Selection Property
Validation Focus
S. aureus susceptibility research
Differential activity profile against moderately penicillin-sensitive strains
Strain-specific MIC determination and resistance context
Oral pharmacokinetic models
Rapid oral absorption and high protein binding
Exposure-model interpretation; age-related distribution parameters
Streptococcal infection research
Oral acid-stable beta-lactam with Gram-positive activity
Endpoint comparison in pharyngotonsillitis models; not for macrolide substitution
Comparator in clinical endpoint studies
Well-characterized efficacy benchmark against clarithromycin
Historical endpoint context for upper respiratory tract infection research

Technical Documentation Hub

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56 linked technical documents
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